
7-Methyloctyl 3-sulfanylpropanoate
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Overview
Description
Isononyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C12H24O2S. It is a colorless liquid that is primarily used as an intermediate in the production of various chemical products. This compound contains both ester and thiol functional groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononyl 3-mercaptopropionate is typically synthesized through the esterification of 3-mercaptopropionic acid with isononanol. The reaction is catalyzed by an acid catalyst such as p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of isononyl 3-mercaptopropionate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Thiol-Ene Click Reactions
The thiol group (-SH) undergoes photochemical or thermal thiol-ene reactions with alkenes, forming stable thioether linkages. This reaction is widely used in polymer synthesis and functionalization:
Reaction proceeds via a radical chain mechanism. The thiol attacks the alkene’s electron-deficient carbon, forming a carbon-sulfur bond. The ester moiety remains inert under these conditions.
Oxidation to Disulfides
The thiol group oxidizes readily in the presence of air or oxidizing agents, forming disulfide bonds:
Oxidizing Agent | Conditions | Product | Kinetics |
---|---|---|---|
O₂ (ambient air) | 25°C, 24 h | Bis(7-methyloctyl) disulfide | Slow, equilibrium-driven |
H₂O₂ | Acidic pH, 50°C, 1 h | Disulfide + H₂O | Rapid, quantitative |
Disulfide formation is reversible under reducing conditions (e.g., glutathione), enabling dynamic covalent chemistry.
Nucleophilic Substitution
The thiolate anion (generated under basic conditions) acts as a nucleophile in SN2 reactions:
Electrophile | Conditions | Product | Mechanism |
---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | 7-Methyloctyl 3-(methylthio)propanoate | SN2 |
Epichlorohydrin | NaOH, H₂O, 25°C, 6 h | Thioether-epoxy adduct | Ring-opening |
The ester group remains unaffected due to its lower electrophilicity compared to alkyl halides.
Acid-Base Reactivity
The thiol group exhibits weak acidity (pKa ~10–11), enabling deprotonation in basic media:
Base | Solvent | Thiolate Formation | Applications |
---|---|---|---|
NaHCO₃ | H₂O/EtOH | Partial deprotonation | Facilitating SN2 reactions |
KOtBu | THF | Complete deprotonation | Polymer initiator systems |
Thiolate intermediates enhance reactivity in Michael additions and metal chelation.
Hydrolysis of the Ester Moiety
While the thiol group dominates reactivity, the ester can hydrolyze under extreme conditions:
Conditions | Catalyst | Product | Rate |
---|---|---|---|
6 M HCl, reflux, 24 h | H₃O⁺ | 3-Sulfanylpropanoic acid + alcohol | Slow |
Lipase (CAL-B) | pH 7.0, 37°C | Partial hydrolysis | Enzyme-dependent |
Key Research Findings
-
Thiol-ene efficiency : Reactivity correlates with alkene electron deficiency. Acrylates react faster than styrenes ( 6).
-
Selective oxidation : H₂O₂ achieves >95% disulfide conversion without ester degradation ( ).
-
Stability : The compound is prone to autoxidation; storage under N₂ is recommended ( ).
Data Tables
Table 1: Comparative Reactivity of Thiol-Ene Substrates
Alkene | Reaction Time (h) | Conversion (%) |
---|---|---|
Allyl glycidyl ether | 2 | 98 |
1-Octene | 8 | 65 |
Acrylic acid | 1.5 | 99 |
Table 2: Oxidative Stability Under Storage
Condition | Disulfide Formation (%) |
---|---|
Air, 25°C, 7 days | 72 |
N₂, 25°C, 7 days | <5 |
Scientific Research Applications
Scientific Research Applications
-
Thiol-Ene Click Chemistry :
- 7-Methyloctyl 3-sulfanylpropanoate can be utilized in thiol-ene click reactions, which are valuable in polymer chemistry for creating functionalized polymers with specific properties. This method allows for the modification of polymer chains to enhance their mechanical and thermal stability.
-
Bioconjugation :
- The compound serves as a potential bioconjugation agent due to its thiol group, which can form stable bonds with various biomolecules. This property is particularly useful in drug delivery systems where targeted delivery of therapeutics is desired.
-
Synthesis of Fine Chemicals :
- It is used as an intermediate in the synthesis of fine chemicals such as isothiazolinones, which have applications in pharmaceuticals and agrochemicals. The ability to modify its structure opens pathways for creating derivatives with enhanced biological activity.
-
Detection and Sensing Applications :
- The compound has implications in the development of sensors, particularly for detecting heavy metals like mercury. Its reactivity with metal ions can be exploited to create colorimetric sensors that provide visual indications of contamination levels.
Industrial Applications
-
Agricultural Chemicals :
- As an intermediate in the production of agricultural chemicals, this compound contributes to the formulation of non-pesticidal products that enhance plant growth or protect crops from pathogens.
-
Plastic Manufacturing :
- The compound's properties make it suitable for use in plastic manufacturing processes, particularly in creating additives that improve the durability and performance of plastic products.
Case Study 1: Thiol-Ene Polymerization
A study demonstrated the use of this compound in thiol-ene polymerization, resulting in polymers with enhanced mechanical properties suitable for biomedical applications. The research highlighted the efficiency of the click chemistry approach in synthesizing materials with tailored functionalities.
Case Study 2: Heavy Metal Detection
In a recent investigation, researchers developed a sensor utilizing this compound for the colorimetric detection of mercury ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing the compound's potential in environmental monitoring.
Mechanism of Action
The mechanism of action of isononyl 3-mercaptopropionate involves its thiol and ester functional groups. The thiol group can form covalent bonds with various substrates, while the ester group can undergo hydrolysis and substitution reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic Acid: Contains a carboxylic acid group instead of an ester group.
Trimethylolpropane Tris(3-mercaptopropionate): A trifunctional thiol used in similar applications but with higher functionality.
Pentaerythritol Tetrakis(3-mercaptopropionate): A tetrafunctional thiol with applications in polymer cross-linking.
Uniqueness
Isononyl 3-mercaptopropionate is unique due to its combination of ester and thiol functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both functionalities, such as in the synthesis of complex organic molecules and industrial polymers .
Biological Activity
7-Methyloctyl 3-sulfanylpropanoate is a compound of interest due to its potential biological activities, particularly in the context of flavoring agents and possible therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, safety profiles, and relevant case studies.
Chemical Structure and Properties
This compound is categorized as a sulfanylpropanoate ester. Its structure can be represented as follows:
- Molecular Formula : C₁₃H₂₆O₂S
- CAS Number : 7575-23-7
This compound is structurally related to other mercaptans and esters, which have been studied for various biological activities.
Biological Activity Overview
The biological activity of this compound is primarily evaluated in terms of its flavoring properties and potential health effects. The following sections summarize key findings regarding its biological activities.
Flavoring Agent
As a flavoring agent, compounds like this compound are often assessed for their safety and sensory properties. The GRAS (Generally Recognized As Safe) status indicates that substances used in food must not pose any health risks when consumed at intended levels. According to recent evaluations, compounds within the same category exhibit minimal toxicity when ingested in typical amounts found in food products .
Antioxidant Activity
Research indicates that sulfanyl compounds can exhibit antioxidant properties. For instance, related compounds have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar protective effects against oxidative damage .
Inhibition of Glyoxalase I
A study on methyl 3-mercaptopropionate (a related compound) revealed that it acts as a weak competitive inhibitor of glyoxalase I, an enzyme involved in detoxifying methylglyoxal, a harmful byproduct of metabolism. This inhibition could potentially lead to increased levels of reactive carbonyl species, which may have implications for cellular stress responses .
Case Studies and Research Findings
Several studies have explored the biological activities of related sulfanyl compounds, providing insights into the potential effects of this compound.
- Cellular Studies : In vitro studies have demonstrated that certain sulfanyl esters can modulate inflammatory responses in macrophages. For instance, compounds derived from menthol exhibited significant anti-inflammatory effects through the suppression of pro-inflammatory cytokines such as TNF-α .
- Toxicological Assessments : Toxicity assessments indicate that while high concentrations of related compounds can induce oxidative stress and DNA damage in vitro, no significant genotoxicity was observed in vivo at consumption levels typical for food additives . This aligns with GRAS evaluations indicating safe consumption levels.
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Safety Profile |
---|---|---|
Methyl 3-mercaptopropionate | Weak glyoxalase I inhibitor | Minimal toxicity at low concentrations |
Ethyl 3-mercaptopropionate | Antioxidant properties | Generally recognized as safe |
This compound | Potential antioxidant and flavoring agent | Under evaluation for GRAS status |
Properties
CAS No. |
56841-50-0 |
---|---|
Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
7-methyloctyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24O2S/c1-11(2)7-5-3-4-6-9-14-12(13)8-10-15/h11,15H,3-10H2,1-2H3 |
InChI Key |
VOMFBILPYQAPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCS |
Origin of Product |
United States |
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